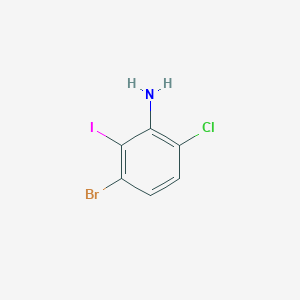

3-Bromo-6-chloro-2-iodoaniline

Description

Halogenated anilines are aromatic amines that bear one or more halogen atoms on the aromatic ring. The presence, number, and position of these halogens, combined with the directing effects of the amino group, offer a rich landscape for synthetic transformations. These compounds are pivotal intermediates in the production of pharmaceuticals, agrochemicals, dyes, and functional materials. nih.govopenaccessjournals.com The oxidation of aniline (B41778) and its derivatives, for instance, is a key process in the synthesis of various industrial products, including dyes and pigments. openaccessjournals.com

Polyhalogenated anilines are particularly valuable in organic synthesis because the different halogen atoms (F, Cl, Br, I) can be selectively functionalized. This differential reactivity allows for a stepwise and controlled introduction of various substituents onto the aromatic ring, making them powerful building blocks for creating complex molecules. They are extensively used in cross-coupling reactions, where the carbon-halogen bond is a reactive site for forming new carbon-carbon or carbon-heteroatom bonds. nih.gov

The development of metal-free synthesis methods for primary aromatic amines, including halogenated ones, from arylboronic acids highlights the drive to create these precursors through more sustainable and practical routes, avoiding issues like metal contamination which is a concern in the pharmaceutical industry. nih.gov Furthermore, polyhalogenated anilines are crucial for synthesizing other important intermediates. For example, the deamination of a trihalogenated aniline can yield a trihalogenated benzene (B151609), a compound that may be difficult to synthesize through direct halogenation. scienceinfo.com

The strategic placement of multiple halogens also allows for the construction of heterocyclic compounds. For instance, palladium-catalyzed reactions involving polyhalogenated starting materials are a key strategy for building complex structures like carbazoles and carbolines. nih.govbeilstein-journals.org

3-Bromo-6-chloro-2-iodoaniline, a member of the trihalogenated aromatic amine family, possesses three different halogen atoms—bromine, chlorine, and iodine—at distinct positions on the aniline ring. This substitution pattern makes it a theoretically versatile precursor for sequential and site-selective functionalization. The general reactivity trend for halogens in many catalytic cross-coupling reactions is I > Br > Cl, which would allow for selective reactions at the C-I, C-Br, and C-Cl bonds under different conditions.

While specific research literature focusing exclusively on 3-Bromo-6-chloro-2-iodoaniline (CAS No. 1695342-13-2) is not abundant, the synthetic utility of its isomers and other polyhalogenated anilines provides a strong indication of its potential applications. For example, related compounds like 3-bromo-2-iodoaniline (B2578001) have been used in Larock heteroannulation reactions to synthesize substituted indoles. Isomers are also used in palladium-catalyzed amination and C-H functionalization reactions to construct heterocyclic systems. nih.gov The primary research application for such compounds is as building blocks in organic synthesis, where they can be used to create more complex molecules. bldpharm.com

The study of polyhalogenated aromatic amines often involves exploring their participation in reactions such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-couplings. The electronic environment created by the combination of the electron-donating amino group and the electron-withdrawing halogens dictates the regioselectivity of these transformations.

Current research in the field of complex halogenated systems is focused on several key areas. A major challenge and area of intense investigation is the development of methods for the site-selective functionalization of polyhalogenated arenes. nih.gov This includes designing catalysts and reaction conditions that can distinguish between identical or different halogen atoms on the same aromatic ring, allowing for precise control over the synthesis of multi-substituted products.

Another significant trend is the move towards more sustainable and environmentally benign synthetic methods. This includes the development of catalyst-free halogenation techniques, such as the use of N-halosuccinimides (NXS) via mechanochemistry (automated grinding), which provides a greener route to trihalogenated phenols and anilines. researchgate.net Additionally, base-promoted selective amination of polyhalogenated pyridines in water represents another step towards greener chemistry. acs.org

The direct, metal-catalyzed C-H halogenation of anilines is also a burgeoning field of research. These methods aim to install halogen atoms at specific positions (ortho, meta, or para) on an aniline ring that already contains other substituents, offering a more direct route to polyhalogenated anilines. nih.gov The ability to generate di- and tri-halogenated anilines directly is of great interest for drug discovery, partly due to the role of halogen bonding in molecular recognition. nih.gov

Finally, the fundamental understanding of reaction mechanisms, such as those in the reaction between polyhalogenated nitrobutadienes and electron-deficient anilines, continues to be a focus, often employing computational modeling to elucidate complex reaction pathways.

Structure

3D Structure

Properties

Molecular Formula |

C6H4BrClIN |

|---|---|

Molecular Weight |

332.36 g/mol |

IUPAC Name |

3-bromo-6-chloro-2-iodoaniline |

InChI |

InChI=1S/C6H4BrClIN/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 |

InChI Key |

XEMKRAJKRIMFCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)N)I)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 6 Chloro 2 Iodoaniline

Regioselective Halogenation Strategies for Multi-Substituted Anilines

The synthesis of polysubstituted anilines, such as 3-bromo-6-chloro-2-iodoaniline, is a complex task due to the directing effects of the amino group and the potential for multiple halogenation products. thieme-connect.comnih.gov To achieve the desired substitution pattern, chemists employ various regioselective halogenation strategies.

Stepwise Electrophilic Aromatic Substitution Protocols

A common and effective approach to synthesizing multi-halogenated anilines is through a stepwise electrophilic aromatic substitution. This method involves the sequential introduction of different halogen atoms onto the aromatic ring, with careful consideration of the directing effects of the substituents at each stage.

The amino group of aniline (B41778) is a strong activating group, which can lead to multiple substitutions and undesired side reactions during halogenation. doubtnut.comias.ac.in To mitigate this high reactivity and to control the regioselectivity of the reaction, the amino group is often protected. libretexts.org A widely used protection strategy is the conversion of the aniline to an acetanilide (B955) through acetylation with acetic anhydride. ias.ac.inuobasrah.edu.iqbyjus.com

The acetyl group is less activating than the amino group, which moderates the reactivity of the aromatic ring and allows for more controlled, stepwise halogenation. ias.ac.in This protection is a critical step in preventing over-halogenation and directing the incoming electrophiles to the desired positions. chegg.com After the halogenation steps are complete, the acetyl group can be removed by hydrolysis to regenerate the amino group. medium.comadamcap.com

Table 1: Reagents for Amino Group Protection

| Protecting Group | Reagent |

|---|---|

| Acetyl | Acetic anhydride |

The synthesis of 3-bromo-6-chloro-2-iodoaniline involves a carefully planned sequence of halogenation steps. A plausible synthetic route begins with the protection of aniline to form acetanilide, followed by sequential bromination, chlorination, and iodination. medium.comadamcap.com

First, bromination of acetanilide typically occurs at the para position due to the ortho, para-directing nature of the acetamido group. adamcap.com Subsequent chlorination of 4-bromoacetanilide introduces a chlorine atom ortho to the acetamido group. medium.com Following these halogenations, the protecting acetyl group is removed to yield 4-bromo-2-chloroaniline. medium.comadamcap.com

The final halogenation step is the introduction of iodine. medium.comadamcap.com A common and effective reagent for the iodination of anilines is iodine monochloride (ICl). calibrechem.com In the synthesis of the related 4-bromo-2-chloro-6-iodoaniline, iodine monochloride is used in a solution of glacial acetic acid to introduce the iodine atom at the position ortho to the amino group and meta to the bromine and chlorine atoms. medium.com This regioselectivity is influenced by the directing effects of the existing substituents.

Table 2: Sequential Halogenation Steps

| Step | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| 1 | Acetanilide | Bromine in acetic acid | 4-Bromoacetanilide |

| 2 | 4-Bromoacetanilide | Hydrochloric acid, Sodium chlorate | 4-Bromo-2-chloroacetanilide |

| 3 | 4-Bromo-2-chloroacetanilide | Hydrolysis | 4-Bromo-2-chloroaniline |

The success of a multi-step synthesis of a polysubstituted aniline hinges on the optimization of halogenating reagents and reaction conditions for each step. The choice of solvent, temperature, and catalyst can significantly impact the yield and purity of the product. For instance, the polarity of the solvent can influence the regioselectivity of bromination in anilines substituted with electron-withdrawing groups.

In copper-catalyzed bromination of anilines, the use of readily available reagents like sodium bromide (NaBr) and sodium persulfate (Na2S2O8) under mild conditions has been shown to be effective. thieme-connect.com For chlorination, reagents such as sulfuryl chloride can be employed, and for iodination, N-iodosuccinimide (NIS) in the presence of an acid can be a viable alternative to iodine monochloride. The careful selection of these reagents and the fine-tuning of reaction parameters are crucial for maximizing the yield of the desired isomer and minimizing the formation of byproducts.

Catalytic Approaches in Halogenation of Anilines

Catalytic methods offer an alternative to traditional stoichiometric halogenation, often providing higher selectivity and milder reaction conditions. These approaches can be particularly useful for achieving specific substitution patterns that are difficult to obtain through conventional methods.

Recent advancements in organocatalysis have led to the development of highly regioselective methods for the ortho-chlorination of anilines. rsc.orgrsc.org These methods often utilize secondary amines or their corresponding ammonium (B1175870) salts as catalysts in conjunction with a chlorine source like sulfuryl chloride. rsc.orgnih.govthieme-connect.com

These organocatalytic systems have demonstrated excellent ortho-selectivity, even for anilines with various substituents. rsc.orgrsc.orgnih.gov The proposed mechanism for this high selectivity involves the formation of an anionic trichloride (B1173362) species which is responsible for the ortho-chlorination. rsc.org This approach provides a metal-free and efficient route to ortho-chloroanilines under mild conditions, which could be adapted for the synthesis of complex molecules like 3-bromo-6-chloro-2-iodoaniline. rsc.orgrsc.org

Table 3: Organocatalytic Ortho-Chlorination of Anilines

| Catalyst | Chlorine Source | Key Feature |

|---|---|---|

| Secondary amine | Sulfuryl chloride | Metal-free, mild conditions |

Alternative Synthetic Pathways for Highly Substituted Halogenated Anilines

Synthesizing a tri-substituted aniline with three different halogens, like 3-bromo-6-chloro-2-iodoaniline, typically requires a multi-step approach to control the regiochemistry of each halogenation. Direct halogenation of aniline is often unfeasible for producing such specific isomers due to the powerful activating and ortho-, para-directing nature of the amino group, which can lead to mixtures of products and over-halogenation.

A common and effective strategy involves a sequence of protection, halogenation, and deprotection steps. medium.comadamcap.com This classic approach provides precise control over the introduction of each halogen. A representative sequence could be:

Protection: The amino group of a starting aniline is first protected, typically by converting it into an acetanilide. This moderates the activating effect of the amine and provides steric hindrance to direct incoming electrophiles. adamcap.com

Sequential Halogenation: The protected aniline undergoes a series of electrophilic aromatic substitution reactions. The order of halogen introduction is critical and is dictated by the directing effects of the substituents already on the ring. For instance, starting from 2-chloroaniline, one might first protect it, then introduce bromine, followed by iodine. A specific documented synthesis of a related compound, 4-bromo-2-chloro-6-iodoaniline, starts with 4-bromo-2-chloroaniline, which is then iodinated using iodine monochloride in glacial acetic acid. medium.comadamcap.com

Deprotection: After all halogens are in place, the protecting group is removed (e.g., via acid-catalyzed hydrolysis) to regenerate the aniline functionality. adamcap.com

Another powerful strategy involves the use of diazonium salts in Sandmeyer-type reactions or other transformations. While not a direct halogenation of the aniline ring, this method allows for the introduction of halogens by first converting the amino group into a diazonium group (-N₂⁺), which can then be substituted. For instance, a final deamination step can be used to remove the amino group entirely after it has served its purpose as a directing group, as seen in the synthesis of 1-bromo-3-chloro-5-iodobenzene (B84608) from 4-bromo-2-chloro-6-iodoaniline. adamcap.comacs.org

More recent methods focus on catalyst-controlled regioselective halogenation. For example, specific organocatalysts, such as secondary ammonium salts or Lewis basic selenoether catalysts, have been developed to direct chlorination to the ortho-position of anilines. semanticscholar.org While not a complete pathway to 3-bromo-6-chloro-2-iodoaniline on their own, these advanced techniques highlight the ongoing effort to achieve site-selectivity without relying solely on traditional protecting group strategies.

Considerations for Scalable Synthesis and Efficiency in Academic Research

While the multi-step synthesis of complex molecules like 3-bromo-6-chloro-2-iodoaniline is well-established in academic literature, scaling these processes from milligram to gram quantities for research purposes presents practical challenges. Efficiency, cost, and safety become paramount considerations.

Purification and Waste: The purification of intermediates is a major bottleneck in scalable synthesis. Each step typically requires chromatographic purification or recrystallization, which is time-consuming and generates considerable solvent waste. The synthesis of polysubstituted anilines is no exception, often requiring vacuum filtration and recrystallization between steps. medium.com Developing one-pot or telescoping sequences, where intermediates are not isolated, can dramatically improve efficiency and reduce waste, though this requires carefully orchestrated reaction conditions that are compatible across multiple steps.

Reagent Cost and Availability: The cost of reagents, especially specialized catalysts or halogenating agents, can be a significant factor in academic labs. While N-halosuccinimides are relatively inexpensive, more advanced catalysts or starting materials may not be. beilstein-journals.org The use of iodine monochloride, for instance, is an effective but highly reactive and corrosive reagent that requires careful handling. medium.com

Process Safety and Simplification: On a larger scale, the hazards associated with reagents and reactions become more pronounced. For example, the traditional deamination of haloanilines using diazonium salts followed by steam distillation can be cumbersome and inefficient. acs.org Alternative, milder methods, such as using alkyl nitrites (e.g., isoamyl nitrite) in DMF, have been developed to simplify the procedure, reduce reaction times, and allow for simpler extraction-based workups, making the process more suitable for undergraduate and research laboratories. acs.orgacs.org The development of such improved, user-friendly protocols is a key goal in academic process research.

Reactivity and Mechanistic Investigations of 3 Bromo 6 Chloro 2 Iodoaniline

Electrophilic Aromatic Substitution Reactivity in Trihalogenated Anilines

Electrophilic aromatic substitution (EAS) on the 3-Bromo-6-chloro-2-iodoaniline ring is directed by the cumulative electronic effects of the amine and halogen substituents. The remaining unsubstituted positions (C4 and C5) are the primary sites for electrophilic attack.

The amino group (-NH₂) is a powerful activating group, donating electron density to the aromatic ring through resonance, thereby making the ring more nucleophilic and susceptible to electrophilic attack. lkouniv.ac.inbyjus.com This activation is so potent that reactions like halogenation on aniline (B41778) itself often proceed rapidly without a catalyst and can be difficult to stop at monosubstitution, typically leading to the 2,4,6-trisubstituted product. byjus.com The amino group strongly directs incoming electrophiles to the ortho and para positions. lkouniv.ac.inbyjus.comvanderbilt.edu

In 3-Bromo-6-chloro-2-iodoaniline, the directing effects of the substituents are as follows:

Amino group (at C1): Strongly activates and directs ortho (C2, C6) and para (C4).

Iodo group (at C2): Deactivates and directs ortho (C1, C3) and para (C5).

Bromo group (at C3): Deactivates and directs ortho (C2, C4) and para (C6).

Chloro group (at C6): Deactivates and directs ortho (C1, C5) and para (C3).

The positions C2 and C6 are already substituted. The primary competition for an incoming electrophile is between the C4 and C5 positions.

Position C4: This position is para to the strongly activating -NH₂ group and ortho to the deactivating -Br group.

Position C5: This position is meta to the -NH₂ group, para to the -I group, and ortho to the -Cl group.

Given the dominant activating and para-directing influence of the amino group, electrophilic substitution is overwhelmingly expected to occur at the C4 position. The synthesis of the isomeric compound, 4-bromo-2-chloro-6-iodoaniline, often involves the iodination of 4-bromo-2-chloroaniline, where the iodine atom is directed to the C6 position, which is ortho to the activating amino group. medium.com This highlights the powerful directing effect of the amino group even in a polyhalogenated system. To control such reactions and prevent undesired side products, the amino group's reactivity is often moderated by converting it to an amide (e.g., acetanilide) before carrying out the substitution. medium.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 3-Bromo-6-chloro-2-iodoaniline

| Position | Influence of Substituents | Predicted Reactivity |

| C4 | para to activating -NH₂ grouportho to deactivating -Br groupmeta to deactivating -I and -Cl groups | Major Product |

| C5 | meta to activating -NH₂ grouppara to deactivating -I grouportho to deactivating -Cl groupmeta to deactivating -Br group | Minor or No Product |

Nucleophilic Aromatic Substitution Pathways

Aryl halides are typically unreactive towards nucleophilic aromatic substitution (SNAr) unless the ring is activated by potent electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. However, under specific conditions, polyhalogenated anilines can undergo SNAr.

The mobility of halogens as leaving groups in SNAr reactions generally follows the trend of electronegativity (F > Cl > Br > I), which is inverse to the trend seen in many other reaction types. This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. However, the stability of the leaving group (I⁻ > Br⁻ > Cl⁻ > F⁻) also plays a crucial role. In polyhaloanilines, selective replacement can be achieved. For instance, studies on polyhaloanilines have shown that they can undergo smooth and highly ortho-selective nucleophilic substitution with sulfur nucleophiles, such as potassium O-ethyl xanthate, to form halogenated benzothiazolethiones. researchgate.net This indicates that a halogen ortho to the amino group can be a viable site for substitution.

For 3-Bromo-6-chloro-2-iodoaniline, the relative reactivity of the halogens would be influenced by their position relative to the activating/deactivating groups and the reaction conditions. The iodine at the C2 position is ortho to the amino group, while the chlorine at C6 is also ortho. The bromine at C3 is meta. The electron-donating amino group disfavors SNAr, but the collective electron-withdrawing inductive effect of three halogens can make substitution possible under forcing conditions or with highly reactive nucleophiles.

Cross-Coupling Reactions and Site-Selective Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the selective functionalization of polyhalogenated aromatic compounds. The differential reactivity of the carbon-halogen bonds in 3-Bromo-6-chloro-2-iodoaniline allows for site-selective transformations.

In palladium-catalyzed cross-coupling reactions, the first step is typically the oxidative addition of the palladium catalyst into the carbon-halogen bond. The reactivity of aryl halides in this step generally follows the order of bond dissociation energies: C-I > C-Br > C-Cl > C-F. nih.gov This trend is the most critical factor in determining the site-selectivity when different halogens are present on the same aromatic ring. nih.gov

For 3-Bromo-6-chloro-2-iodoaniline, the C-I bond is the most labile and therefore the most reactive towards oxidative addition. Consequently, a Suzuki-Miyaura coupling reaction is expected to occur selectively at the C2 position, replacing the iodine atom.

Table 2: Predicted Site Selectivity in Suzuki-Miyaura Coupling

| Position | Halogen | Relative C-X Bond Strength | Predicted Reactivity / Site Selectivity |

|---|---|---|---|

| C2 | Iodo | Weakest | Highest (Preferred site for initial coupling) |

| C3 | Bromo | Intermediate | Moderate (Reactive after iodine substitution) |

| C6 | Chloro | Strongest | Lowest (Requires more forcing conditions) |

This predictable selectivity allows for sequential functionalization. For example, the iodine at C2 could be replaced using a Suzuki-Miyaura reaction under mild conditions. Subsequently, under more forcing conditions, the bromine at C3 could be targeted for a second coupling reaction. This stepwise approach enables the synthesis of complex, multi-substituted aniline derivatives from a single starting material. Experimental work on related isomers, such as the successful coupling of 5-chloro-2-iodoaniline, confirms the higher reactivity of the C-I bond over the C-Cl bond in these systems. uio.no Similarly, studies on 2-bromo-5-chloroaniline (B1280272) showed it to be less reactive than its iodo-analogue, further supporting the C-I > C-Br > C-Cl reactivity trend in haloanilines. uio.no

Addressing Identical Halogen Group Selectivity in Polyhalogenated Systems

The reactivity of the carbon-halogen bonds in 3-bromo-6-chloro-2-iodoaniline in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl. This selectivity is primarily governed by the bond dissociation energies (BDEs) of the respective carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by a palladium(0) catalyst. acs.orglibretexts.org This inherent reactivity difference allows for the selective functionalization at the C2 position (iodine) while leaving the bromine and chlorine atoms intact.

Several factors can influence this selectivity, including the choice of catalyst, ligands, and reaction conditions. nih.govresearchgate.net For instance, the use of bulky phosphine (B1218219) ligands can enhance selectivity by modulating the steric environment around the palladium center. organic-chemistry.org In some cases, the electronic properties of the substrate, influenced by substituents, can also alter the preferred site of reaction. nih.gov While the general trend of C-I > C-Br > C-Cl reactivity is a reliable predictor, a comprehensive understanding of all contributing factors is crucial for achieving high selectivity in complex polyhalogenated systems. rsc.orgresearchgate.net

Table 1: General Reactivity Order of Carbon-Halogen Bonds in Palladium-Catalyzed Cross-Coupling Reactions

| Halogen | Position on Aniline Ring | Relative Reactivity | Primary Influencing Factor |

| Iodine | 2 | Highest | Lowest Bond Dissociation Energy |

| Bromine | 3 | Intermediate | Intermediate Bond Dissociation Energy |

| Chlorine | 6 | Lowest | Highest Bond Dissociation Energy |

Carbon-Nitrogen (C-N) Bond Formation Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction is applicable to 3-bromo-6-chloro-2-iodoaniline, enabling the synthesis of a wide range of N-arylated products. Given the reactivity trend of the halogens, the C-N bond formation will preferentially occur at the C-I bond. acs.org

The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the reductive elimination step and prevent side reactions. organic-chemistry.org Bidentate phosphine ligands have also been shown to be effective. wikipedia.org

Table 2: Key Components in Buchwald-Hartwig Amination of 3-Bromo-6-chloro-2-iodoaniline

| Component | Role | Common Examples |

| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the catalyst, facilitates key steps | Tri-tert-butylphosphine, BINAP, DPEPhos |

| Base | Deprotonates the amine | Sodium tert-butoxide, LHMDS |

| Amine | Nucleophile for C-N bond formation | Primary or secondary amines |

Other Significant Chemical Transformations

Reductive Deamination Processes (e.g., using Isoamyl Nitrite)

The amino group of 3-bromo-6-chloro-2-iodoaniline can be removed through a reductive deamination process. researchgate.netacs.org A common method involves diazotization of the aniline followed by removal of the diazonium group. lkouniv.ac.in One effective reagent for this transformation is isoamyl nitrite (B80452), which, in a suitable solvent like N,N-dimethylformamide (DMF), can convert the primary amino group to a diazonium species. researchgate.net This intermediate is then reduced, replacing the diazonium group with a hydrogen atom to yield 1-bromo-4-chloro-2-iodobenzene. researchgate.netacs.org

This deamination strategy is a useful synthetic tool, as the amino group can be used to direct the regioselective introduction of other functional groups onto the aromatic ring before its removal. lkouniv.ac.inresearchgate.net The reaction with isoamyl nitrite in DMF is reported to give good yields and offers a simplified procedure compared to other deamination methods. researchgate.netacs.orgresearchgate.net

Generation of Organometallic Intermediates (e.g., Palladium Complexes)

The reaction of 3-bromo-6-chloro-2-iodoaniline with palladium catalysts is initiated by the formation of an organometallic intermediate. Specifically, a palladium(0) species undergoes oxidative addition into one of the carbon-halogen bonds. acs.orglibretexts.org Consistent with the principles of halogen selectivity, this oxidative addition occurs preferentially at the most reactive C-I bond. libretexts.org

The resulting organopalladium(II) complex, an arylpalladium(II) halide, is a key intermediate in various cross-coupling reactions. uwindsor.ca The stability and subsequent reactivity of this complex are influenced by the ligands coordinated to the palladium center. nih.gov This intermediate can then participate in subsequent steps of a catalytic cycle, such as transmetalation (in Suzuki or Stille couplings) or reaction with a nucleophile (in Heck or Buchwald-Hartwig reactions), ultimately leading to the formation of a new bond at the C2 position of the original aniline.

Advanced Mechanistic Studies

Characterization of Reaction Intermediates and Transition States

Detailed mechanistic studies on reactions involving polyhalogenated systems like 3-bromo-6-chloro-2-iodoaniline often focus on understanding the factors that control selectivity and reactivity. nih.govacs.org The characterization of reaction intermediates and transition states is crucial for this purpose, though often challenging. Computational methods, such as Density Functional Theory (DFT) calculations, are frequently employed to model the energies of intermediates and transition states in the catalytic cycle. researchgate.netacs.org

For palladium-catalyzed reactions, the structure of the oxidative addition product, the arylpalladium(II) complex, is of significant interest. researchgate.net Spectroscopic techniques can sometimes be used to observe these intermediates directly. The nature of the ligand on the palladium has a profound effect on the structure and stability of these intermediates, which in turn dictates the outcome of the reaction. nih.gov For instance, bulky ligands can favor three-coordinate palladium intermediates, which may exhibit different reactivity compared to four-coordinate species. wikipedia.org Understanding the transition states for the oxidative addition and reductive elimination steps is key to explaining the observed selectivity and reaction rates. acs.org

Kinetic and Thermodynamic Aspects of Reactivity

Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific experimental or theoretical data regarding the kinetic and thermodynamic aspects of the reactivity of 3-Bromo-6-chloro-2-iodoaniline. While research exists for structurally similar compounds, such as isomers like 4-bromo-2-chloro-6-iodoaniline, this information cannot be directly extrapolated to the title compound due to the distinct electronic and steric effects imparted by the specific substitution pattern of the bromine, chlorine, and iodine atoms on the aniline ring.

Detailed research findings, including kinetic data (e.g., rate constants, activation energies) and thermodynamic parameters (e.g., enthalpy, entropy, and Gibbs free energy of reaction) for reactions involving 3-Bromo-6-chloro-2-iodoaniline, are not available in the public domain based on the conducted searches. Consequently, the generation of data tables and a detailed discussion on this specific topic is not possible at this time.

Further experimental investigation would be required to determine the kinetic and thermodynamic profiles of 3-Bromo-6-chloro-2-iodoaniline in various chemical transformations. Such studies would be crucial for understanding its reactivity, reaction mechanisms, and potential applications in organic synthesis.

Spectroscopic and Structural Characterization of 3 Bromo 6 Chloro 2 Iodoaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Bromo-6-chloro-2-iodoaniline, ¹H and ¹³C NMR would provide critical information about the electronic environment and connectivity of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of 3-Bromo-6-chloro-2-iodoaniline, two main sets of signals would be expected: those from the aromatic protons and those from the amine (-NH₂) protons.

Aromatic Protons: The benzene (B151609) ring has two remaining hydrogen atoms at positions 4 and 5. These would appear as two distinct signals in the aromatic region of the spectrum (typically δ 6.0-8.0 ppm).

The protons would form an AX or AB spin system, appearing as a pair of doublets, assuming they are coupled to each other. The coupling constant (J), typically in the range of 7-9 Hz for ortho-coupling, would confirm their adjacent positions.

The exact chemical shifts are influenced by the electronic effects of the halogen and amine substituents. The electron-donating amine group tends to shield aromatic protons (shift to lower ppm), while the electron-withdrawing halogens cause deshielding (shift to higher ppm). Their combined effect determines the final positions of the signals.

Amine Protons: The two protons of the primary amine group (-NH₂) would typically appear as a single, often broad, signal. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 3-Bromo-6-chloro-2-iodoaniline, six distinct signals corresponding to the six carbons of the benzene ring are expected.

Substituted Carbons (C1-C3, C6): The chemical shifts of the carbons directly bonded to the substituents (N, I, Br, Cl) are strongly influenced by the electronegativity and heavy atom effects of these groups.

The carbon attached to the amino group (C1) would be shifted downfield.

The carbons bonded to the halogens (C2, C3, C6) would have their chemical shifts determined by a combination of the inductive effects of the halogens and the "heavy atom effect," where heavier halogens like iodine can cause an upfield shift for the directly attached carbon compared to what electronegativity alone would predict. rsc.orgrsc.org

Unsubstituted Carbons (C4, C5): The two carbons bearing hydrogen atoms would also show distinct signals, with their chemical shifts influenced by the cumulative electronic effects of the substituents on the ring.

A data table of predicted ¹³C NMR chemical shifts is presented below, based on general principles.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1-N | 140-150 | Attached to the electron-donating but electronegative nitrogen atom. |

| C2-I | 80-95 | Strong upfield shift due to the heavy atom effect of iodine. rsc.org |

| C3-Br | 110-125 | Influenced by the bromine substituent. |

| C4-H | 120-135 | Aromatic CH group, influenced by adjacent substituents. |

| C5-H | 115-130 | Aromatic CH group, influenced by adjacent substituents. |

| C6-Cl | 125-140 | Influenced by the electronegative chlorine atom. |

Table 1. Predicted ¹³C NMR Chemical Shifts for 3-Bromo-6-chloro-2-iodoaniline.

To unambiguously assign each proton and carbon signal and confirm the substitution pattern, two-dimensional (2D) NMR techniques are essential. google.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of the H-4 and H-5 protons, definitively confirming their scalar coupling and adjacency on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons they are directly attached to. It would be used to link the H-4 and H-5 signals to their corresponding C-4 and C-5 carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary (non-protonated) carbons. For instance, the H-4 proton would show correlations to C-2, C-3, and C-6, while the H-5 proton would correlate to C-1 and C-3, allowing for the complete assignment of the carbon skeleton.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups within a molecule by measuring the vibrations of its chemical bonds.

The FT-IR spectrum of 3-Bromo-6-chloro-2-iodoaniline would display characteristic absorption bands corresponding to the vibrations of the amine group and the substituted aromatic ring.

N-H Vibrations: The primary amine group gives rise to two distinct stretching bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching). An N-H bending (scissoring) vibration is typically observed around 1600-1650 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. C-H stretching vibrations on the ring are expected just above 3000 cm⁻¹.

C-X Vibrations: The vibrations of the carbon-halogen bonds (C-Cl, C-Br, C-I) are found in the fingerprint region of the spectrum, typically below 1100 cm⁻¹. The C-Cl stretch often appears around 700-800 cm⁻¹, the C-Br stretch around 500-650 cm⁻¹, and the C-I stretch at even lower wavenumbers (below 600 cm⁻¹). harricksci.com

A table of expected FT-IR absorption bands is provided below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| >3000 | C-H Stretch | Aromatic Ring |

| 1600-1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| <800 | C-Cl, C-Br, C-I Stretch | Halogen Substituents |

Table 2. Predicted Characteristic FT-IR Absorption Bands for 3-Bromo-6-chloro-2-iodoaniline.

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum. The C=C stretching modes are also prominent. researchgate.net

Carbon-Halogen Vibrations: The C-Br and C-I bonds are highly polarizable and thus tend to produce strong signals in Raman spectra, making it a useful technique for observing these functional groups. researchgate.netscirp.org The signals for C-Cl, C-Br, and C-I stretches would be expected at low frequencies, consistent with their positions in the IR spectrum.

Amino Group Vibrations: While the N-H stretching vibrations are visible, they are often less intense in Raman spectra compared to FT-IR.

In situ Raman spectroscopy could also be employed to monitor the synthesis of the compound, for example, by observing the appearance of the characteristic C-X and ring vibration bands of the final product over time. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For 3-Bromo-6-chloro-2-iodoaniline, high-resolution mass spectrometry (HRMS) is crucial for confirming its elemental composition.

The predicted monoisotopic mass of 3-Bromo-6-chloro-2-iodoaniline (C₆H₄BrClIN) is approximately 330.8260 Da. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, which serves as a clear indicator for the presence of these halogens.

While experimental spectra for this specific isomer are scarce, analysis of related compounds, such as 4-bromo-2-chloro-6-iodoaniline, shows fragmentation patterns dominated by the loss of halogen atoms. spectrabase.comnih.gov The fragmentation of 3-Bromo-6-chloro-2-iodoaniline is expected to proceed through several key pathways:

Loss of Iodine: The C-I bond is the weakest carbon-halogen bond, making the loss of an iodine radical (I•, 127 Da) a highly probable initial fragmentation step.

Loss of Bromine: Subsequent or alternative fragmentation can involve the cleavage of the C-Br bond, leading to the loss of a bromine radical (Br•, 79/81 Da).

Loss of Chlorine: The loss of a chlorine radical (Cl•, 35/37 Da) is also an expected fragmentation pathway.

Ring Fragmentation: Following the initial loss of halogens, the aromatic ring itself may undergo fragmentation.

A summary of predicted mass spectrometry data is presented below.

| Predicted Mass Data for C₆H₄BrClIN | Value |

| Molecular Formula | C₆H₄BrClIN |

| Molecular Weight | 332.36 g/mol |

| Monoisotopic Mass | 330.82605 Da |

| Predicted m/z for [M+H]⁺ | 331.83333 |

| Predicted m/z for [M+Na]⁺ | 353.81527 |

| Predicted m/z for [M-H]⁻ | 329.81877 |

This interactive data table is based on computationally predicted values. uni.lu

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic transitions within a molecule, which are influenced by its structure and substituent groups.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to the excitation of electrons to higher energy orbitals. For aromatic compounds like anilines, characteristic π→π* transitions are observed. The extensive halogenation in 3-Bromo-6-chloro-2-iodoaniline is expected to influence the position and intensity of these absorption bands.

Specific experimental UV-Vis data for 3-Bromo-6-chloro-2-iodoaniline is not readily found in the surveyed literature. However, studies on similar halogenated anilines provide a basis for prediction. For instance, 4-Bromo-3-chloro-5-fluoroaniline exhibits absorption bands at approximately 270 nm, which are attributed to π→π* transitions. Similarly, investigations on 3-chloro-4-fluoroaniline (B193440) and 2-iodoaniline (B362364) show distinct photo-responses in the visible region, highlighting the role of halogens in modifying the electronic properties. researchgate.net It is anticipated that 3-Bromo-6-chloro-2-iodoaniline would display complex absorption spectra with maxima likely in the 250-350 nm range, influenced by the cumulative electronic effects of the three different halogen substituents.

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, is highly sensitive to the molecular structure and environment. The presence of a heavy atom like iodine in 3-Bromo-6-chloro-2-iodoaniline can significantly enhance intersystem crossing from the singlet excited state to the triplet state, potentially leading to phosphorescence.

While direct photoluminescence studies on 3-Bromo-6-chloro-2-iodoaniline are not available, research on related iodoanilines suggests that these compounds can be photoactive. lookchem.com For example, some iodoaniline derivatives show excellent photoluminescence, and their incorporation into other molecular structures is a strategy for developing materials with specific optical properties. lookchem.comresearchgate.netacs.org The study of the emission spectra would be crucial to understanding the excited-state dynamics of 3-Bromo-6-chloro-2-iodoaniline and its potential for applications in materials science.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Obtaining a single crystal of 3-Bromo-6-chloro-2-iodoaniline and analyzing it via X-ray diffraction would provide unequivocal proof of its structure. This technique yields precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding, within the crystal lattice.

A search of the crystallographic literature did not yield a solved crystal structure for 3-Bromo-6-chloro-2-iodoaniline. However, structural studies on a wide range of other haloanilines have been reported, providing valuable comparative data. iucr.orgnih.govresearchgate.net These studies reveal how different halogen substituents influence crystal packing and the formation of supramolecular assemblies through various non-covalent interactions. Such an analysis for 3-Bromo-6-chloro-2-iodoaniline would be invaluable for understanding its solid-state properties.

Advanced Spectroscopic and Analytical Techniques

Beyond the core methods, a deeper understanding of 3-Bromo-6-chloro-2-iodoaniline can be achieved through advanced analytical and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the connectivity of the molecule. The complex substitution pattern would result in a distinctive set of signals in the aromatic region of the ¹H NMR spectrum and characteristic chemical shifts in the ¹³C NMR spectrum, with the carbons bonded to halogens showing significant shifts.

Vibrational Spectroscopy (FT-IR and Raman): Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of the molecule. These techniques are particularly useful for identifying functional groups, such as the N-H stretches of the amine group and the C-X (X = I, Br, Cl) stretching vibrations at lower frequencies.

Computational Chemistry: In the absence of extensive experimental data, computational methods like Density Functional Theory (DFT) are powerful tools for predicting spectroscopic properties. mdpi.com DFT calculations can provide optimized molecular geometry, predicted NMR chemical shifts, vibrational frequencies, and electronic transition energies (UV-Vis spectra), which can guide and complement experimental work.

The application of these advanced methods would be essential for a complete and detailed characterization of 3-Bromo-6-chloro-2-iodoaniline.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rsc.orgeag.comthermofisher.commalvernpanalytical.com When applied to 3-Bromo-6-chloro-2-iodoaniline, XPS would provide detailed information about the chemical environment of each element (Carbon, Hydrogen, Nitrogen, Bromine, Chlorine, and Iodine).

Expected Research Findings:

Elemental Composition: XPS would confirm the presence of bromine, chlorine, and iodine, along with carbon and nitrogen, on the surface of the sample.

Chemical State Analysis: High-resolution scans of the C 1s, N 1s, Br 3d, Cl 2p, and I 3d core level regions would reveal the chemical states of these elements. For instance, the binding energy of the N 1s peak would be characteristic of an amine group. The binding energies for the halogens would indicate their covalent bonding to the aromatic ring. Variations in binding energies could provide insights into the electronic effects of the different halogen substituents on the aniline (B41778) ring.

Hypothetical Data Table for XPS Analysis of 3-Bromo-6-chloro-2-iodoaniline: Without experimental data, the following table is a representation of expected results based on known binding energies for similar compounds. Actual values may vary.

| Element | Core Level | Expected Binding Energy (eV) | Information Provided |

| Carbon | C 1s | ~285.0 (C-C, C-H), ~286.5 (C-N) | Aromatic ring structure and bonding to nitrogen. |

| Nitrogen | N 1s | ~400.0 | Presence and chemical state of the amine group. |

| Bromine | Br 3d | ~70.5 | Covalent C-Br bond. |

| Chlorine | Cl 2p | ~200.0 | Covalent C-Cl bond. |

| Iodine | I 3d | ~619.0 | Covalent C-I bond. |

Energy Dispersive X-ray (EDX) Spectroscopy

Energy Dispersive X-ray (EDX or EDS) spectroscopy is an analytical technique used for the elemental analysis or chemical characterization of a sample. sgs-institut-fresenius.dethermofisher.com It is often coupled with scanning electron microscopy (SEM). EDX analysis of 3-Bromo-6-chloro-2-iodoaniline would provide a qualitative and quantitative elemental profile of the compound.

Expected Research Findings:

Elemental Confirmation: EDX spectra would show distinct peaks corresponding to the characteristic X-ray emissions of bromine, chlorine, and iodine, confirming their presence. Carbon and nitrogen would also be detectable.

Elemental Mapping: If analyzing a non-homogenous sample or a material containing this compound, EDX mapping could visualize the spatial distribution of each halogen on the sample's surface.

Hypothetical EDX Data Table for 3-Bromo-6-chloro-2-iodoaniline: This table illustrates the type of quantitative data obtainable. The weight and atomic percentages are based on the compound's molecular formula.

| Element | Weight % | Atomic % |

| Carbon (C) | 21.68 | 27.27 |

| Hydrogen (H) | 1.21 | 18.18 |

| Nitrogen (N) | 4.21 | 9.09 |

| Bromine (Br) | 24.03 | 9.09 |

| Chlorine (Cl) | 10.67 | 9.09 |

| Iodine (I) | 38.19 | 9.09 |

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful analytical technique for the determination of trace to major concentrations of elements in a sample. spectroscopyonline.comresearchgate.netinorganicventures.com To analyze an organic compound like 3-Bromo-6-chloro-2-iodoaniline, the sample would first need to be digested to bring the elements into a liquid solution.

Expected Research Findings:

Quantitative Elemental Analysis: ICP-OES would provide highly accurate and precise quantitative data on the concentration of bromine, chlorine, and iodine in a given sample of the compound. This is particularly useful for verifying the stoichiometry of synthesized batches. Recent advancements in ICP-OES technology have enabled the effective determination of halogen elements. spectroscopyonline.com

Hypothetical ICP-OES Detection Wavelengths for Halogens in 3-Bromo-6-chloro-2-iodoaniline:

| Element | Emission Wavelength (nm) |

| Bromine (Br) | 154.065 |

| Chlorine (Cl) | 134.724 |

| Iodine (I) | 178.276 |

X-ray Absorption Fine Structure (EXAFS) Spectroscopy

X-ray Absorption Fine Structure (EXAFS) is a technique that can provide information about the local atomic structure around a specific element. ru.nlresearchgate.netnih.gov For 3-Bromo-6-chloro-2-iodoaniline, EXAFS studies could be performed at the K-edge of bromine or chlorine, or the L- or K-edge of iodine.

Expected Research Findings:

Bond Lengths and Coordination Numbers: EXAFS analysis would yield precise information on the bond distances between the absorbing halogen atom and its neighboring carbon atoms on the aniline ring. It would also confirm the coordination number (i.e., that each halogen is bonded to one carbon atom).

Distinguishing Aromatic Halides: The technique can readily distinguish between aliphatic and aromatic organohalogen compounds based on bond distances and the pattern of shells in the Fourier transforms. ru.nlnih.gov

Hypothetical EXAFS Data for Halogen-Carbon Bonds in 3-Bromo-6-chloro-2-iodoaniline: The following bond lengths are typical for halogenated aromatic compounds.

| Bond | Expected Bond Length (Å) |

| C-Br | ~1.90 |

| C-Cl | ~1.74 |

| C-I | ~2.10 |

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. lcms.cz This technique would only be applicable to 3-Bromo-6-chloro-2-iodoaniline if it were used as a monomer to synthesize a polymer, for example, a polyaniline derivative. The presence of three halogen substituents could influence the polymerization process and the properties of the resulting polymer. rsc.org

Expected Research Findings (if polymerized):

Molecular Weight Averages: GPC analysis of a polymer derived from 3-Bromo-6-chloro-2-iodoaniline would provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and Z-average molecular weight (Mz).

Polydispersity Index (PDI): The PDI (Mw/Mn) would indicate the breadth of the molecular weight distribution in the polymer sample. A PDI close to 1.0 suggests a more uniform polymer chain length.

Hypothetical GPC Data Table for a Polymer of 3-Bromo-6-chloro-2-iodoaniline: This table is purely illustrative of the data GPC provides for a hypothetical polymer.

| Parameter | Value |

| Mn ( g/mol ) | e.g., 15,000 |

| Mw ( g/mol ) | e.g., 30,000 |

| PDI (Mw/Mn) | e.g., 2.0 |

Computational and Theoretical Investigations of 3 Bromo 6 Chloro 2 Iodoaniline

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are foundational to modern chemical theory, allowing for the prediction of molecular properties from first principles.

Density Functional Theory (DFT) is a predominant computational method used for investigating the electronic structure of many-body systems, including atoms and molecules. It has proven to be a reliable approach for balancing computational cost and accuracy in predicting the properties of organic compounds. Studies on various substituted anilines frequently employ DFT methods, such as B3LYP, often combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), to achieve results that correlate well with experimental data.

A critical first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. Using DFT, researchers can calculate the lowest energy conformation of 3-Bromo-6-chloro-2-iodoaniline. This process yields crucial data on bond lengths (the distances between bonded atoms), bond angles (the angles formed by three connected atoms), and dihedral angles (the rotational orientation between two planes of atoms). For substituted anilines, the planarity of the amino group and the orientation of the C-N bond relative to the aromatic ring are of particular interest, as these features influence the molecule's electronic properties. The presence of bulky halogen substituents (Br, Cl, I) would significantly impact the final optimized geometry due to steric hindrance and electronic effects.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity).

DFT calculations can provide quantitative estimates of ionization potential (IP) and electron affinity (EA). The IP is the energy required to remove an electron from a molecule, while the EA is the energy released when an electron is added. These values are fundamental indicators of a molecule's redox properties and are directly related to the energies of the frontier molecular orbitals. For related halogenated anilines, these calculations help in understanding how the type and position of the halogen atom affect the ease of oxidation or reduction.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For 3-Bromo-6-chloro-2-iodoaniline, an MEP map would identify the likely sites for chemical reactions, highlighting the electronegative halogen atoms and the electron-donating amine group as key features influencing the molecule's reactivity.

DFT calculations are widely used to predict various spectroscopic properties, which can be invaluable for identifying and characterizing a compound.

Vibrational Frequencies: Theoretical calculations can predict the frequencies of molecular vibrations, which correspond to the absorption peaks in Infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, each peak can be assigned to a specific motion, such as C-H stretching, N-H bending, or C-halogen stretching. For substituted anilines, these calculations help interpret experimental spectra and understand how substituents affect the vibrational landscape.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical methods can predict the ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental data, can confirm the proposed structure of a molecule like 3-Bromo-6-chloro-2-iodoaniline. The accuracy of these predictions depends on the level of theory and the basis set used in the calculation.

Ab Initio Computational Methodologies

Ab initio computational methods are foundational in the theoretical study of molecules like 3-Bromo-6-chloro-2-iodoaniline. These methods derive information by solving the Schrödinger equation without the need for empirical parameters, offering a rigorous approach to understanding molecular structure and properties montana.edu.

Commonly employed ab initio techniques for halogenated anilines include Hartree-Fock (HF) theory and post-Hartree-Fock methods such as Møller–Plesset perturbation theory (MP2) pnu.ac.irresearchgate.net. Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, has also proven to be a robust and widely used method for studying aniline (B41778) derivatives, providing a good balance between computational cost and accuracy pnu.ac.irresearchgate.net.

For a molecule with heavy atoms like iodine and bromine, the choice of basis set is crucial. Basis sets such as the 6-31G series are often employed, with the addition of polarization (e.g., d,p) and diffuse functions (e.g., ++G) to accurately describe the electron distribution, especially around the electronegative halogen atoms and the amine group pnu.ac.irresearchgate.net. In studies involving heavy halogens, effective core potentials (ECPs) may be used for the heavier atoms to account for relativistic effects and reduce computational expense.

The application of these methodologies allows for the optimization of the molecular geometry of 3-Bromo-6-chloro-2-iodoaniline, providing data on bond lengths, bond angles, and dihedral angles. Furthermore, these calculations can elucidate electronic properties such as dipole moments, molecular orbital energies (HOMO and LUMO), and the distribution of electron density, which are fundamental to understanding the molecule's reactivity and intermolecular interactions researchgate.netstrath.ac.uk.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics. Computational methods are instrumental in predicting the NLO properties of molecules. For aniline derivatives, the NLO response is often related to intramolecular charge transfer (ICT) from a donor group (the amino group) to an acceptor group through a π-conjugated system chemicalpapers.com.

The key NLO properties, the first hyperpolarizability (β) and the second hyperpolarizability (γ), can be calculated using quantum chemical methods. Methodologies such as the Time-Dependent Hartree-Fock (TDHF) method, often used with semi-empirical Hamiltonians like AM1, have been applied to halogenated aniline oligomers to predict their NLO response ccsenet.orgccsenet.orgresearchgate.net. DFT calculations, particularly with functionals like B3LYP, are also widely used to compute hyperpolarizabilities researchgate.netresearchgate.net.

In the case of 3-Bromo-6-chloro-2-iodoaniline, the presence of multiple halogens can significantly influence its NLO properties. Halogens can act as both electron-withdrawing groups and π-donors, creating a complex electronic landscape. The relative positions of the halogens and the amino group will dictate the magnitude and direction of the molecular dipole moment and the efficiency of any ICT processes. Theoretical studies on similar halogenated systems suggest that the type and position of the halogen can tune the NLO response chemicalpapers.com. For instance, studies on halogenated aniline oligomers have shown that the introduction of halogens can lead to high values of β and γ ccsenet.orgresearchgate.net.

A hypothetical data table for the calculated NLO properties of 3-Bromo-6-chloro-2-iodoaniline, based on typical computational outputs for similar molecules, is presented below.

| Property | Calculated Value (a.u.) | Method/Basis Set |

| Dipole Moment (μ) | 3.5 D | DFT/B3LYP/6-311++G(d,p) |

| Mean Polarizability (α) | 150 | DFT/B3LYP/6-311++G(d,p) |

| First Hyperpolarizability (β) | 5.0 x 10⁻³⁰ esu | TDHF/AM1 |

| Second Hyperpolarizability (γ) | 2.5 x 10⁻³⁶ esu | TDHF/AM1 |

| This table is illustrative and based on values reported for analogous halogenated anilines. Specific values for 3-Bromo-6-chloro-2-iodoaniline would require dedicated computational studies. |

Analysis of Intermolecular Interactions

The supramolecular chemistry of 3-Bromo-6-chloro-2-iodoaniline is governed by a variety of non-covalent interactions, with halogen and hydrogen bonds being particularly significant.

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base u-strasbg.fr. The strength of the halogen bond generally increases with the polarizability and decreases with the electronegativity of the halogen atom, following the trend I > Br > Cl > F u-strasbg.fr. In 3-Bromo-6-chloro-2-iodoaniline, all three halogen atoms have the potential to act as halogen bond donors.

Computational studies, often employing DFT or MP2 methods, are crucial for characterizing halogen bonds. These calculations can predict the geometry of halogen-bonded complexes, interaction energies, and the properties of the σ-hole mdpi.comresearchgate.net. For 3-Bromo-6-chloro-2-iodoaniline, one would expect the iodine atom to form the strongest halogen bonds, followed by bromine and then chlorine. The interaction energy of these bonds can be significant, influencing crystal packing and molecular recognition. Theoretical studies on similar systems have shown that halogen bond energies can range from a few kJ/mol to several tens of kJ/mol mdpi.com. The presence of multiple halogen bond donors on a single molecule can lead to the formation of complex and robust supramolecular architectures.

The amino group in 3-Bromo-6-chloro-2-iodoaniline can act as a hydrogen bond donor, while the halogen atoms can act as weak hydrogen bond acceptors. This allows for the formation of intermolecular N-H···N or N-H···X (where X is a halogen) hydrogen bonds, which can play a crucial role in the solid-state structure of the compound nih.gov.

Computational investigations can provide detailed information on the geometry and energetics of these hydrogen bonds rsc.org. DFT calculations on perhalogenated anilines have been used to determine the energies of hydrogen bond formation nih.gov. These studies indicate that the amino group can form hydrogen bonds with various acceptors, and the presence of halogens influences the acidity of the N-H protons and the basicity of the nitrogen atom. In the solid state, 3-Bromo-6-chloro-2-iodoaniline is likely to form extended hydrogen-bonding networks, potentially in competition or cooperation with halogen bonding, to create a stable crystal lattice. The interplay between these different types of non-covalent interactions is a key area of interest in the crystal engineering of halogenated molecules.

Adsorption Studies of Halogenated Anilines onto Nanomaterials (e.g., Graphene/Fullerene Nanocages)

The adsorption of organic molecules onto nanomaterials is a rapidly growing field with applications in sensing, catalysis, and environmental remediation. Computational studies, particularly using DFT, are essential for understanding the nature of the interactions between adsorbates and nanomaterial surfaces nih.gov.

Studies on the adsorption of trihalogenated anilines, such as 2,4,6-tribromoaniline (B120722) and 2,4,6-trichloroaniline, onto graphene and fullerene-like nanocages have shown that these molecules can bind effectively to the nanomaterial surface nih.gov. The primary interactions are expected to be π-π stacking between the aniline ring and the graphene surface, as well as halogen bonding and other van der Waals forces strath.ac.ukmdpi.com.

For 3-Bromo-6-chloro-2-iodoaniline, adsorption onto a graphene surface would likely involve the aromatic ring lying parallel to the graphene sheet to maximize π-π interactions. The halogen atoms would also contribute to the adsorption energy through dispersion forces and potential halogen-π interactions. DFT calculations can quantify the adsorption energy, the equilibrium distance between the molecule and the surface, and the charge transfer upon adsorption nih.gov.

The adsorption of halogenated anilines can alter the electronic properties of the nanomaterial. For instance, a DFT study on the adsorption of trihalogenated anilines on various nanocages showed that the energy gap of the nanoclusters is generally lowered upon adsorption, which can increase their electrical conductivity nih.gov. This suggests that such systems could be used in the development of chemical sensors.

Below is a hypothetical data table summarizing the calculated adsorption properties of 3-Bromo-6-chloro-2-iodoaniline on different nanomaterials, based on findings for similar molecules nih.gov.

| Nanomaterial | Adsorption Energy (eV) | Equilibrium Distance (Å) | Charge Transfer (e) |

| Graphene | -1.5 | 3.2 | -0.05 |

| Fullerene (C60) | -1.2 | 3.5 | -0.03 |

| BN Nanotube | -1.8 | 3.0 | -0.08 |

| This table is illustrative and presents expected trends based on published data for analogous trihalogenated anilines. Precise values require specific calculations for 3-Bromo-6-chloro-2-iodoaniline. |

Advanced Synthetic Applications and Derivative Chemistry of 3 Bromo 6 Chloro 2 Iodoaniline

Role as a Key Building Block in Complex Organic Synthesis

The strategic placement of iodine, bromine, and chlorine atoms on the aniline (B41778) ring of 3-bromo-6-chloro-2-iodoaniline dictates a hierarchical reactivity profile, which is ingeniously exploited in complex organic synthesis. The carbon-iodine bond is the most labile and therefore the most reactive towards cross-coupling reactions, followed by the carbon-bromine bond, and finally the more robust carbon-chlorine bond. This predictable reactivity allows for a stepwise and controlled functionalization of the aromatic ring, enabling the synthesis of intricately substituted molecules that would be challenging to prepare through other methods.

Synthesis of Polyfunctionalized Aromatic Systems

The differential reactivity of the three halogen substituents in 3-bromo-6-chloro-2-iodoaniline is a significant asset in the synthesis of polyfunctionalized aromatic systems. Chemists can selectively functionalize one halogenated site while leaving the others intact for subsequent reactions. For instance, the highly reactive iodine atom can be selectively targeted in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to introduce a new carbon-carbon bond. Following this initial transformation, the bromine atom can then be subjected to a different coupling reaction under slightly more forcing conditions. Finally, the least reactive chlorine atom can be functionalized, if desired. This stepwise approach provides a powerful tool for the regioselective introduction of multiple, different substituents onto the aromatic ring, leading to the creation of highly complex and precisely engineered molecules.

A general representation of this sequential functionalization is outlined in the following scheme:

| Step | Reaction | Halogen Targeted | Resulting Intermediate |

| 1 | Pd-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) | Iodine | 3-Bromo-6-chloro-2-(new group)-aniline |

| 2 | Pd-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Bromine | 6-Chloro-2,3-di(new group)-aniline |

| 3 | Nucleophilic Aromatic Substitution or further Cross-Coupling | Chlorine | 2,3,6-Tri(new group)-aniline |

This strategy is exemplified in a multi-step synthesis starting from aniline to produce 1-bromo-3-chloro-5-iodobenzene (B84608), where a related intermediate, 4-bromo-2-chloro-6-iodoaniline, is synthesized and its amino group is subsequently removed. adamcap.com This highlights the utility of such trihalogenated anilines in creating polysubstituted aromatic compounds.

Construction of Diverse Heterocyclic Frameworks (e.g., Indoles, Quinolines, Phenothiazines, Oxazepines)

The rich functionality of 3-bromo-6-chloro-2-iodoaniline makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

Indoles: The synthesis of substituted indoles can be achieved through various methods starting from ortho-haloanilines. nih.gov For instance, the Larock indole (B1671886) synthesis utilizes a palladium-catalyzed condensation of an ortho-iodoaniline with an internal alkyne to form 2,3-disubstituted indoles. nih.gov While a direct example using 3-bromo-6-chloro-2-iodoaniline is not prominently documented in readily available literature, its structure is amenable to such cyclization strategies, potentially leading to the formation of highly substituted and novel indole derivatives. The remaining bromo and chloro substituents on the resulting indole core would offer further handles for diversification.

Quinolines: Various synthetic strategies for quinolines begin with substituted anilines. organic-chemistry.orgatlantis-press.comresearchgate.net For example, the Combes quinoline (B57606) synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. The specific substitution pattern of 3-bromo-6-chloro-2-iodoaniline could influence the regioselectivity of the cyclization and ultimately the substitution pattern of the resulting quinoline ring.

Phenothiazines: Phenothiazines are an important class of heterocyclic compounds with significant applications in medicine. Their synthesis often involves the reaction of a substituted aniline with a sulfur source. google.comresearchgate.net One common method involves the copper-catalyzed reaction of a 2-iodoaniline (B362364) with a 2-bromothiophenol. researchgate.net The presence of the iodo and amino groups in 3-bromo-6-chloro-2-iodoaniline makes it a suitable candidate for such synthetic routes, potentially yielding phenothiazines with a unique halogenation pattern.

Oxazepines: Oxazepines are seven-membered heterocyclic compounds containing oxygen and nitrogen atoms. researchgate.netjmchemsci.com The synthesis of 1,3-oxazepine derivatives can be achieved through the cycloaddition reaction of imines with anhydrides. researchgate.netjmchemsci.comcasjournal.org Substituted anilines are common starting materials for the formation of the prerequisite imines. The amino group of 3-bromo-6-chloro-2-iodoaniline can be readily converted to an imine, which can then undergo cyclization to form a highly substituted oxazepine ring system.

Development of Functional Materials and Advanced Chemical Entities

While specific research detailing the use of 3-bromo-6-chloro-2-iodoaniline in the development of functional materials is not extensively reported, its structural features suggest potential applications in this field. Halogenated aromatic compounds are known to be precursors for advanced materials such as conductive polymers and specialized coatings. The presence of multiple halogen atoms allows for the tuning of electronic and physical properties of the resulting materials. For instance, polyanilines are a well-known class of conducting polymers, and the incorporation of halogen substituents can influence their conductivity, processability, and environmental stability. The unique trihalogenated substitution pattern of 3-bromo-6-chloro-2-iodoaniline could lead to the development of novel polymeric materials with tailored properties.

Furthermore, the ability to selectively functionalize the different halogen positions opens up possibilities for creating advanced chemical entities with specific functions. For example, by attaching different functional groups through a series of cross-coupling reactions, molecules with interesting optical or electronic properties could be designed and synthesized. These could potentially find applications as organic light-emitting diode (OLED) materials, sensors, or components in molecular electronics.

Preparation of Advanced Ligands for Catalytic Systems (e.g., MOF Ligands)

The development of new ligands is crucial for advancing the field of catalysis. Substituted anilines can serve as precursors to a variety of ligands for transition metal catalysts. The amino group of 3-bromo-6-chloro-2-iodoaniline can be readily modified to incorporate coordinating moieties, while the halogen atoms provide sites for further functionalization to fine-tune the steric and electronic properties of the resulting ligand.

In the context of Metal-Organic Frameworks (MOFs), organic molecules act as linkers to connect metal nodes, creating porous materials with a wide range of applications, including catalysis and gas storage. While there are no specific reports on the use of 3-bromo-6-chloro-2-iodoaniline as a direct ligand in MOF synthesis, its derivatives hold potential. The aniline can be functionalized with coordinating groups such as carboxylic acids or pyridyl moieties, which are commonly used in MOF construction. The presence of the halogen atoms on the ligand backbone could influence the resulting MOF's properties, such as its porosity, stability, and catalytic activity.

Synthesis and Research on Derivatives and Analogs

The study of derivatives and analogs of 3-bromo-6-chloro-2-iodoaniline, particularly its positional isomers and other trihalogenated anilines, is important for understanding structure-property relationships and for comparative research in various applications.

Positional Isomers and Related Trihalogenated Anilines as Research Comparatives

Several positional isomers of 3-bromo-6-chloro-2-iodoaniline exist, where the bromine, chlorine, and iodine atoms are arranged differently on the aniline ring. These isomers, while having the same molecular formula, can exhibit significantly different chemical and physical properties due to the varied electronic and steric environments of the functional groups.

A comparative study of the crystal structures of 4-substituted anilines, including chloro, bromo, and iodo derivatives, revealed that the iodoaniline has a different crystal packing compared to its chloro and bromo counterparts, which was attributed to the larger volume of the iodine atom. scispace.com This highlights how the nature and position of the halogen can influence supramolecular interactions and solid-state properties.

The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) is a key feature that is exploited in the synthesis of complex molecules. Comparing the reactivity of positional isomers in various chemical transformations, such as cross-coupling reactions, can provide valuable insights into the directing effects of the substituents and help in the rational design of synthetic routes. For instance, the relative positions of the halogens and the amino group will influence the regioselectivity and efficiency of these reactions.

The following table lists some of the known positional isomers and related trihalogenated anilines, which can serve as important comparatives in research studies.

| Compound Name | CAS Number | Molecular Formula |

| 4-Bromo-2-chloro-6-iodoaniline | 56141-11-8 | C₆H₄BrClIN |

| 2-Bromo-4-chloro-6-iodoaniline | 71757-16-9 | C₆H₄BrClIN |

| 3-Bromo-2,4-difluoro-6-iodoaniline | 2219373-70-1 | C₆H₃BrF₂IN |

By studying these and other related trihalogenated anilines, researchers can gain a deeper understanding of the interplay between halogen substitution patterns and the chemical behavior of these versatile building blocks.

Azo-Schiff Base Ligands Derived from Halogenated Anilines

The typical procedure for creating such ligands begins with the diazotization of the primary aromatic amine. uobasrah.edu.iq This reaction is generally carried out in an acidic medium at low temperatures (0-5 °C) with the addition of sodium nitrite (B80452). The resulting diazonium salt is then coupled with a suitable aromatic compound, often a phenol (B47542) or another aniline derivative, to form the azo compound. jmchemsci.comuobasrah.edu.iq Following the formation of the azo dye, the final step is the condensation reaction with an aldehyde or ketone to introduce the azomethine (-C=N-) group, which is characteristic of a Schiff base. uobasrah.edu.iq